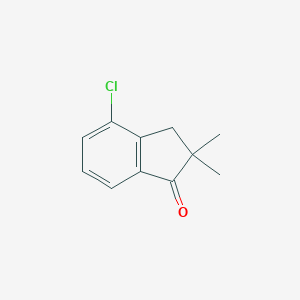
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, also known as CDKI-71, is a synthetic compound that has gained interest in the scientific community due to its potential as an anticancer agent.
Mécanisme D'action
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one inhibits the activity of CDKs by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of target proteins, which are necessary for progression through the cell cycle. 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to be selective for CDK4 and CDK6, which are involved in the G1 phase of the cell cycle.
Effets Biochimiques Et Physiologiques
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. In addition to its anticancer effects, 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to have anti-inflammatory properties and to protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is its selectivity for CDK4 and CDK6, which makes it a promising candidate for cancer therapy. However, its potency is relatively low compared to other CDK inhibitors, which may limit its effectiveness. 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is also difficult to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. One area of interest is the development of more potent analogs of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. Another area of research is the identification of biomarkers that can predict response to 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one treatment. Finally, there is interest in exploring the potential of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one in combination with other anticancer agents to improve its effectiveness.
Applications De Recherche Scientifique
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis, which makes 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
13099-57-5 |
|---|---|
Nom du produit |
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one |
Formule moléculaire |
C11H11ClO |
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
4-chloro-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C11H11ClO/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5H,6H2,1-2H3 |
Clé InChI |
OGWNZKBGVWCPHC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1=O)C=CC=C2Cl)C |
SMILES canonique |
CC1(CC2=C(C1=O)C=CC=C2Cl)C |
Synonymes |
4-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


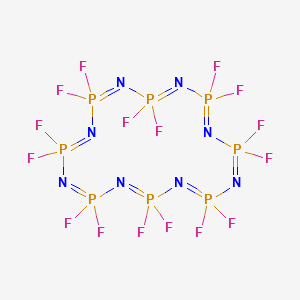
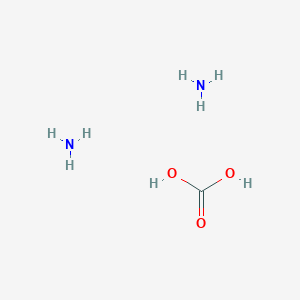
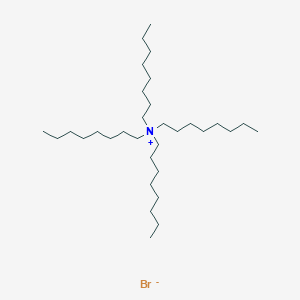
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
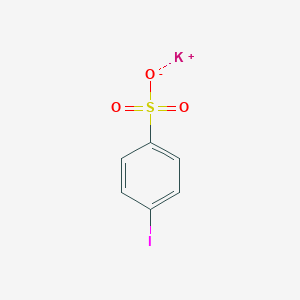
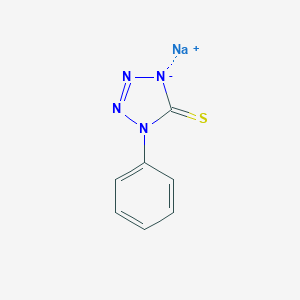
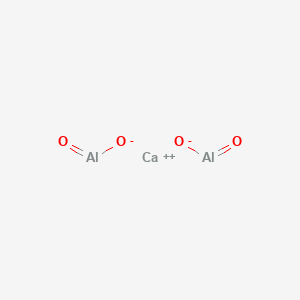
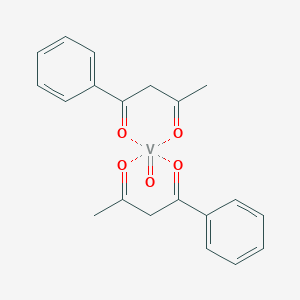
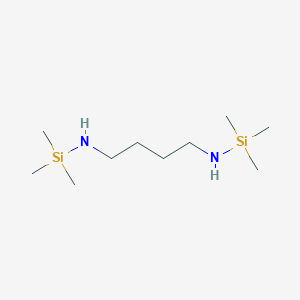

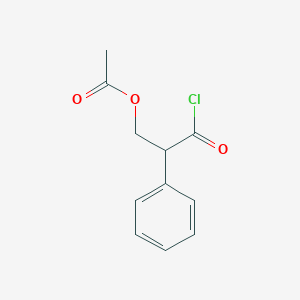
![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
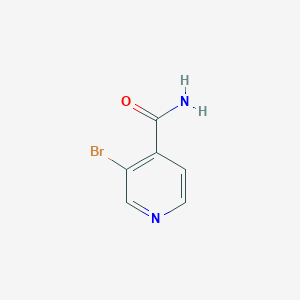
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)